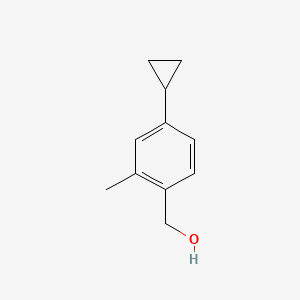

(4-Cyclopropyl-2-methylphenyl)methanol

Description

(4-Cyclopropyl-2-methylphenyl)methanol is a benzyl alcohol derivative featuring a cyclopropyl substituent at the para position and a methyl group at the ortho position of the aromatic ring. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol.

Properties

IUPAC Name |

(4-cyclopropyl-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-6,9,12H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHPIEYPPDDVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2-methylphenyl)methanol typically involves the reaction of 4-cyclopropyl-2-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2-methylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced further to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Oxidation: 4-Cyclopropyl-2-methylbenzaldehyde or 4-Cyclopropyl-2-methylbenzoic acid.

Reduction: 4-Cyclopropyl-2-methylphenylmethane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

(trans-2-(4-Methylphenyl)cyclopropyl)methanol ()

- Molecular Formula : C₁₁H₁₄O (identical to the target compound).

- Key Differences :

- Substituent arrangement: Cyclopropyl group is trans to the methylphenyl ring, unlike the para-cyclopropyl/ortho-methyl configuration in the target compound.

- Synthetic Feasibility : Achieves high yields (92% and 80%) via optimized routes involving ester intermediates like ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate. This suggests that the target compound’s synthesis could similarly benefit from precursor optimization .

Heterocyclic Analogues

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol ()

- Molecular Formula: C₂₀H₁₇FNO (more complex due to the quinoline core).

- Key Differences: Aromatic System: Incorporates a quinoline ring, enabling π-π stacking and intramolecular hydrogen bonding (O–H⋯N/O), which enhance crystallinity. The target compound lacks such extensive hydrogen-bonding networks. Synthesis: Yield of 90.3% via KBH₄/MgCl₂-mediated reduction in THF, indicating that borohydride methods may be broadly applicable to benzyl alcohol derivatives .

Halogen-Substituted Derivatives

Cyclopropyl (2-bromo-4-fluorophenyl)methanol ()

- Molecular Formula : C₁₀H₁₀BrFO.

- Key Differences :

- Electronic Effects : Bromine and fluorine substituents introduce electron-withdrawing effects, increasing the alcohol’s acidity compared to the target compound’s electron-donating methyl/cyclopropyl groups.

- Reactivity : Halogens may facilitate nucleophilic substitution or cross-coupling reactions, expanding utility in medicinal chemistry .

Phenolic Analogues ()

Examples include 4-cyclobutylphenol and 4-(2-phenylethyl)phenol:

- Key Differences: Functional Group: Phenolic –OH vs. primary alcohol in the target compound. This drastically alters acidity (pKa ~10 for phenols vs. ~15–16 for alcohols). Substituent Effects: Bulky groups like bicyclo[1.1.1]pentane or cyclohexyl increase lipophilicity, a property tunable in the target compound via cyclopropyl/methyl adjustments .

Comparative Data Table

Research Implications and Gaps

- Synthetic Routes : and highlight high-yield methods applicable to the target compound, but positional isomerism may require tailored conditions.

- Property Modulation: Electron-donating groups in the target compound likely reduce acidity compared to halogenated analogues, favoring stability in non-polar environments.

- Applications: While quinoline derivatives () are used in pharmaceuticals, the target compound’s simpler structure may suit polymer plasticizers or fragrance precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.